(E)-2-(4-chlorobenzoyl)-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile
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Overview
Description
(2Z)-2-[(Z)-4-chlorobenzoyl]-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(Z)-4-chlorobenzoyl]-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile typically involves multi-step organic reactions. One possible route could start with the preparation of the 5-methoxy-1H-indole derivative, followed by the introduction of the 4-chlorobenzoyl group through an acylation reaction. The final step might involve the formation of the prop-2-enenitrile moiety via a Knoevenagel condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the indole ring.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The chlorobenzoyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In organic synthesis, (2Z)-2-[(Z)-4-chlorobenzoyl]-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets such as enzymes or receptors.
Industry
In material science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (2Z)-2-[(Z)-4-chlorobenzoyl]-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as proteins or nucleic acids, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(Z)-4-chlorobenzoyl]-3-(5-hydroxy-1H-indol-3-yl)prop-2-enenitrile
- (2Z)-2-[(Z)-4-chlorobenzoyl]-3-(5-methyl-1H-indol-3-yl)prop-2-enenitrile
Uniqueness
The presence of the methoxy group in (2Z)-2-[(Z)-4-chlorobenzoyl]-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile may confer unique chemical properties, such as increased lipophilicity or altered reactivity, compared to similar compounds with different substituents.
Properties
Molecular Formula |
C19H13ClN2O2 |
---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
(E)-2-(4-chlorobenzoyl)-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile |
InChI |
InChI=1S/C19H13ClN2O2/c1-24-16-6-7-18-17(9-16)14(11-22-18)8-13(10-21)19(23)12-2-4-15(20)5-3-12/h2-9,11,22H,1H3/b13-8+ |
InChI Key |
YHOYYKHBOMQLQG-MDWZMJQESA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2/C=C(\C#N)/C(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C=C(C#N)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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